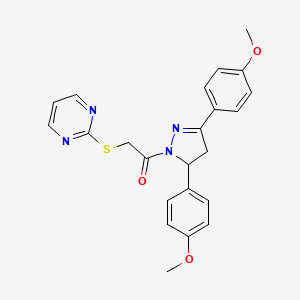![molecular formula C25H17ClFN3O2 B2687029 3-(4-chlorophenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 902278-37-9](/img/structure/B2687029.png)
3-(4-chlorophenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H17ClFN3O2 and its molecular weight is 445.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Luminescent and Electroluminescent Applications
Quinoline derivatives, including those structurally related to the compound , have been studied for their optical absorption and fluorescence spectra. For example, derivatives such as 4-(2-chlorophenyl)-7-methyl-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline have shown potential as candidates for luminescent or electroluminescent applications. These compounds exhibit light emission in the green-yellow range of the visible spectrum depending on solvent polarity, suggesting potential use in organic light-emitting devices (OLEDs) (Danel, Gąsiorski, Matusiewicz, Całus, Uchacz, & Kityk, 2010).
Antioxidant and Antimycobacterial Properties
Some quinoline derivatives have been synthesized and evaluated for their antioxidant and antimycobacterial properties. For instance, hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole have shown significant activity against Mycobacterium tuberculosis, indicating potential therapeutic applications (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).
Corrosion Inhibition
Quinoxaline derivatives have been investigated for their corrosion inhibition properties for mild steel in acidic media. These compounds, by adsorption onto the metal surface, offer protection against corrosion, highlighting their industrial application in materials protection and maintenance (Saraswat & Yadav, 2020).
Fluorescence Sensing
Quinoline-based compounds have been explored as fluorescent sensors for detecting small inorganic cations. These compounds can act as sensors due to their electron transfer mechanisms, which are influenced by the complexation with inorganic cations, allowing for potential applications in analytical chemistry and environmental monitoring (Mac, Uchacz, Wrobel, Danel, & Kulig, 2010).
Mechanism of Action
Target of Action
The primary target of 3-(4-chlorophenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is the Proteinase-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor that plays a crucial role in thrombin-induced platelet activation .
Mode of Action
As a PAR4 antagonist, this compound binds to the receptor and inhibits its activation . This prevents the downstream signaling cascade that leads to platelet aggregation .
Biochemical Pathways
By inhibiting PAR4, this compound disrupts the thrombin-induced platelet activation pathway . This results in a decrease in platelet aggregation, which is a key factor in the formation of blood clots .
Pharmacokinetics
The compound exhibits good oral pharmacokinetic properties . It has a half-life of 7.32 hours in mice and a bioavailability of 45.11% . It also shows significant metabolic stability in human liver microsomes .
Result of Action
The molecular effect of this compound’s action is the inhibition of platelet aggregation . On a cellular level, this results in a decrease in the formation of blood clots .
Biochemical Analysis
Biochemical Properties
The compound 3-(4-chlorophenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline has been found to interact with various enzymes and proteins . It has been identified as a potent antagonist of the proteinase-activated receptor 4 (PAR4), exhibiting effective antiplatelet aggregation activity . The interactions between this compound and these biomolecules are of a biochemical nature, involving binding interactions that can influence the function of these biomolecules .
Cellular Effects
In terms of cellular effects, this compound has been shown to have a significant impact on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been found to exhibit potent in vitro antiplatelet activity, which can have significant effects on cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a PAR4 antagonist, it exerts its effects at the molecular level, influencing the function of this receptor and thereby impacting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . It has been found to have good metabolic stability in human liver microsomes, with a half-life of 97.6 minutes . This suggests that it has good stability and may not degrade quickly, which could have implications for its long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages . At concentrations of 6 and 12 mg/kg, it has been found to exhibit effective antiplatelet activity without affecting the coagulation system and with a low tendency for bleeding . This suggests that it may have a threshold effect, with toxic or adverse effects potentially occurring at high doses .
Metabolic Pathways
Its interaction with PAR4 suggests that it may be involved in pathways related to platelet aggregation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
14-(4-chlorophenyl)-17-[(4-fluorophenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClFN3O2/c26-17-5-3-16(4-6-17)24-20-14-30(13-15-1-7-18(27)8-2-15)21-12-23-22(31-9-10-32-23)11-19(21)25(20)29-28-24/h1-8,11-12,14H,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAJYZKQKRAAPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C=C4C3=NN=C4C5=CC=C(C=C5)Cl)CC6=CC=C(C=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
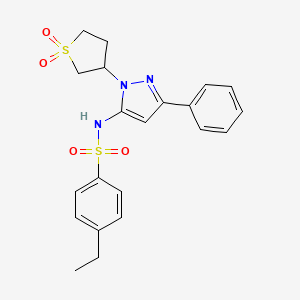
![N-(1-cyanocycloheptyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2686948.png)
![9-(3-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2686949.png)
![N-[(3-chlorophenyl)(cyano)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2686953.png)
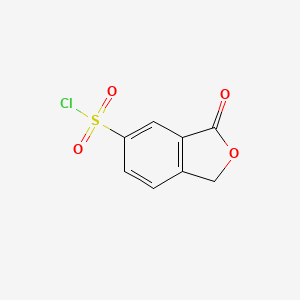
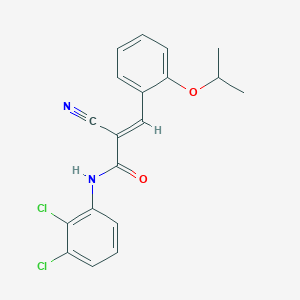

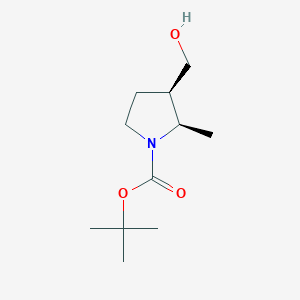
![4-[(cyclopropylcarbonyl)amino]-N-(3,5-difluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2686962.png)
![3-(4-Chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
